
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: 2,4-diamino-6-chloropyrimidine, diethylamine
Conditions: Nucleophilic substitution reaction under reflux conditions.
Step 3: Formation of Azo Linkage
Reactants: 4-carbethoxyphenylhydrazine, pyrimidine derivative
Conditions: Diazotization followed by coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the diethylamino group and the azo linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Pyrimidine Core
Reactants: 2,4-diamino-6-chloropyrimidine
Conditions: Chlorination using phosphorus oxychloride, followed by neutralization with ammonia.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may alter its biological activity.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst like CoCr₂O₄.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Diethylamine for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various functional groups depending on the reactants used.
Scientific Research Applications
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting dihydrofolate reductase.
Medicine: Investigated for its anti-tubercular activity and potential as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its azo linkage.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it targets dihydrofolate reductase, an enzyme crucial for DNA synthesis in microorganisms. By inhibiting this enzyme, the compound can prevent the replication of bacteria and other pathogens . The molecular pathways involved include the disruption of folate metabolism, leading to impaired DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A precursor in the synthesis of the target compound.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares a similar pyrimidine core but with different substituents.
2,4-Diamino-6-piperidinopyrimidine: Another derivative with potential medicinal applications.
Uniqueness
2,4-Diamino-6-diethylamino-5-(4-carbethoxyphenylazo)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azo linkage and the diethylamino group enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .
Properties
CAS No. |
4369-91-9 |
|---|---|
Molecular Formula |
C17H23N7O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-[[2,4-diamino-6-(diethylamino)pyrimidin-5-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H23N7O2/c1-4-24(5-2)15-13(14(18)20-17(19)21-15)23-22-12-9-7-11(8-10-12)16(25)26-6-3/h7-10H,4-6H2,1-3H3,(H4,18,19,20,21) |
InChI Key |
TYKDUZBCZNUTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)C(=O)OCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
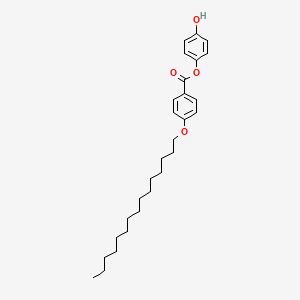


![N-[4-Chloro-2-(2,2-dimethylpropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14180009.png)
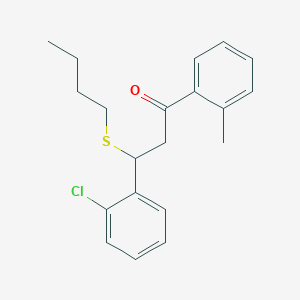
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)

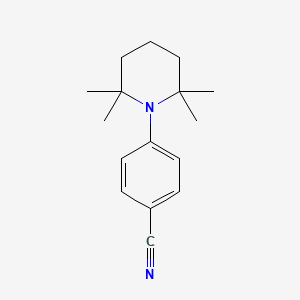
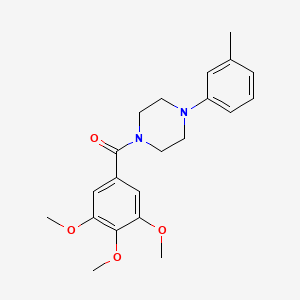
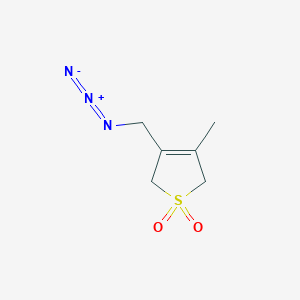
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
